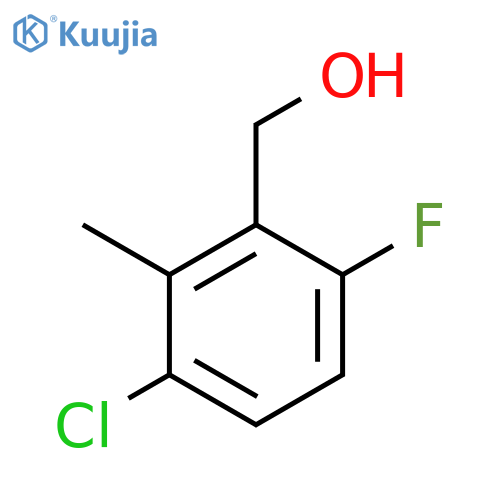Cas no 1785186-73-3 (3-Chloro-6-fluoro-2-methylbenzyl alcohol)
3-クロロ-6-フルオロ-2-メチルベンジルアルコールは、ハロゲン化ベンジルアルコールの一種であり、有機合成中間体として重要な化合物です。分子構造中のクロロ基とフルオロ基の存在により、高い反応性と選択性を示し、医薬品や農薬の合成において有用な中間体となります。メチル基の導入により、脂溶性が調整され、反応条件の最適化が可能です。この化合物は、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業生産まで幅広く利用されています。特に、フッ素含有化合物の合成において、その特性を活かした応用が期待されます。

1785186-73-3 structure
商品名:3-Chloro-6-fluoro-2-methylbenzyl alcohol
CAS番号:1785186-73-3
MF:C8H8ClFO
メガワット:174.599925041199
CID:5001082
3-Chloro-6-fluoro-2-methylbenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-fluoro-2-methylbenzyl alcohol
-
- インチ: 1S/C8H8ClFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3,11H,4H2,1H3
- InChIKey: YMVLXGZVUOQKIN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(CO)=C1C)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2
3-Chloro-6-fluoro-2-methylbenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014959-250mg |
3-Chloro-6-fluoro-2-methylbenzyl alcohol |
1785186-73-3 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A010014959-500mg |
3-Chloro-6-fluoro-2-methylbenzyl alcohol |
1785186-73-3 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Alichem | A010014959-1g |
3-Chloro-6-fluoro-2-methylbenzyl alcohol |
1785186-73-3 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
3-Chloro-6-fluoro-2-methylbenzyl alcohol 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
1785186-73-3 (3-Chloro-6-fluoro-2-methylbenzyl alcohol) 関連製品
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
